molecular formula C31H32N6O2 B1684312 Purmorphamine CAS No. 483367-10-8

Purmorphamine

Cat. No.: B1684312
CAS No.: 483367-10-8
M. Wt: 520.6 g/mol
InChI Key: FYBHCRQFSFYWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purmorphamine is a synthetic small molecule (2,6,9-trisubstituted purine) that acts as a selective agonist of the smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . Its activation of Smo triggers downstream signaling, including upregulation of Gli1, Patched1 (Ptch1), and other Hh target genes, which regulate cellular processes such as osteogenesis, neurogenesis, and anti-inflammatory responses .

  • Osteogenesis: Enhances osteogenic differentiation of mesenchymal stem cells (MSCs) by upregulating RUNX2, ALP, and osteocalcin .
  • Neuroprotection: Mitigates oxidative stress, inflammation, and apoptosis in neurological disorders like obsessive-compulsive disorder (OCD) and spinal cord injury (SCI) .
  • Developmental Biology: Promotes chondrocyte hypertrophy and osteoblastogenesis in bone development .

Chemical Reactions Analysis

Purmorphamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Purmorphamine is a purine-derivative small molecule and an agonist of the Smoothened (Smo) receptor, which activates the Hedgehog pathway . Research indicates that this compound has a protective effect against neurological diseases due to its role in maintaining functional activity .

Scientific Research Applications

  • Neuroprotection: this compound has demonstrated neuroprotective functions in experimental ischemic stroke . Studies show that it can attenuate acute brain injury, reduce the Bax/Bcl-2 ratio, and inhibit caspase-3 activation . It can also suppress neuro-inflammation and oxidative stress . Long-term protective effects include reducing tissue loss and improving neurobehavioral outcomes . Additionally, this compound can increase synaptophysin and postsynaptic density protein expression, while also preventing synaptic loss in mice treated for hypoxic-ischemic injury .
  • Osteogenesis: this compound induces osteoblast differentiation of multipotent mesenchymal progenitor cells . It enhances and accelerates alkaline phosphatase activity and calcium sedimentation and increases the expression of osteopontin and osteocalcin in rat mesenchymal stem cells in vitro . Combining this compound with BMP-4 can transdifferentiate pre-adipocytes and myoblasts into osteoblasts .
  • Parkinson's Disease: this compound protects dopaminergic neurons in a mouse model of Parkinson's disease . It also attenuates the inflammatory response by mediating the PI3K/Akt signaling pathway .
  • Central Nervous System: this compound promotes barrier formation and activates the endogenous anti-inflammatory system within the central nervous system .
  • Obsessive-Compulsive Disorder: this compound can improve compulsive checking behavior, decrease depression-like behavior, decrease marble-burying behavior, and decrease spontaneous-alternation-behavior score in an experimental model of OCD in adult rats .
  • Stem Cell Differentiation: this compound induces the differentiation of multipotent mesenchymal progenitor cells into osteoblasts and spinal motor neurons from pluripotent human stem cells . It can also replace sonic hedgehog for generating motor neurons from human embryonic stem cells .

Comparison with Similar Compounds

Purmorphamine vs. Cyclopamine

Parameter This compound Cyclopamine Evidence
Mechanism Smo agonist; activates Hh pathway Smo antagonist; inhibits Hh pathway [1]
Effect on mRNA Reduces polysomal mRNA, increases ribosome-free mRNA (negative translation regulation) Stabilizes polysomal mRNA [1]
Therapeutic Use Osteogenesis, neuroprotection, anti-inflammation Limited due to pathway inhibition [1, 2]

This compound vs. BMP-4

Parameter This compound BMP-4 Evidence
Pathway Hh signaling (Smo/Gli1 activation) BMP/Smad signaling [5, 11]
Osteogenic Effect Selective osteogenesis; suppresses adipogenesis Induces both osteogenic and adipogenic genes [11]
Efficacy Comparable osteogenic potency to BMP-4 Higher osteogenic potency but less selective [5, 11]
In Vivo Application Enhances bone regeneration in calcium phosphate scaffolds Requires higher doses for similar effects [11]

This compound vs. Oxysterols

Parameter This compound Oxysterols Evidence
Mechanism Direct Smo activation Indirect Hh activation via SMO modulation [13]
Osteogenic Effect Accelerates ALP activity, calcium deposition Similar acceleration but less potent [13]
Proliferation Suppresses MSC proliferation No significant effect on proliferation [13]

This compound vs. SAG (Smoothened Agonist)

Parameter This compound SAG Evidence
Synergy with Shh Less effective than Shh + this compound Synergizes with Shh for Nkx2.1 induction [8]
Neurogenesis Induces motor neuron differentiation (ChAT+) Primarily used in neural precursor induction [7, 8]

This compound vs. Fluvoxamine (OCD Treatment)

Parameter This compound Fluvoxamine Evidence
Mechanism Anti-inflammatory, antioxidant, Hh activation Serotonin reuptake inhibition [2]
Efficacy in OCD Dose-dependent reduction in oxidative stress and compulsive behavior Similar efficacy at 10 mg/kg [2]
Combination Effect Synergistic restoration of neurochemical balance No added benefit alone [2]

This compound vs. BPDP (Flame Retardant)

Parameter This compound BPDP Evidence
Effect on Bone Development Rescues BPDP-induced Runx2/Sp7 suppression Suppresses Runx2/Sp7, disrupts ossification [4]
Interaction Non-additive; co-treatment restores bone morphology Antagonizes osteoblastogenesis [4]

Key Research Findings

  • Osteogenic Selectivity : Unlike BMP-4, this compound suppresses adipogenic differentiation while promoting osteogenesis, making it superior for bone regeneration .
  • Neuroprotective Synergy : Combined with fluvoxamine, this compound restores neurotransmitter balance in OCD more effectively than either compound alone .
  • Contradictory Roles in Bone : While this compound rescues BPDP-induced bone defects, it independently reduces Runx2/Sp7 expression, suggesting context-dependent effects .

Biological Activity

Purmorphamine (PUR) is a small molecule that acts as an agonist of the Smoothened (Smo) receptor, playing a significant role in the Hedgehog (Hh) signaling pathway. Its biological activities encompass neuroprotection, osteogenesis, and potential therapeutic applications in various neurological and bone-related diseases.

This compound activates the Hh signaling pathway, which is crucial for cellular differentiation and development. The activation of this pathway leads to the upregulation of downstream target genes such as Gli1 and Patched, which are essential for osteogenesis and neuroprotection. This mechanism was highlighted in studies where PUR was shown to induce osteogenic differentiation in multipotent mesenchymal progenitor cells and protect neurons from oxidative stress and inflammation.

Neuroprotective Effects

Recent studies have demonstrated that PUR exerts significant neuroprotective effects in various models of neurological injury:

  • Ischemic Stroke : In a model of acute experimental ischemic stroke, PUR was shown to reduce brain injury by decreasing the Bax/Bcl-2 ratio and inhibiting caspase-3 activation, which are critical markers of apoptosis. Additionally, it suppressed neuroinflammation and oxidative stress, leading to improved neurobehavioral outcomes over time .
  • Hypoxic-Ischemic Injury : PUR has been reported to attenuate synaptic loss and enhance synaptic protein expression in neonatal mice following hypoxic-ischemic insult. This suggests its potential role in preserving cognitive functions post-injury .
  • Obsessive-Compulsive Disorder (OCD) : In preclinical models, PUR demonstrated a protective effect against OCD-like behaviors induced by 8-OH-DPAT. Treatment with PUR resulted in significant restoration of neurochemical balance and reduced oxidative stress, comparable to standard OCD treatments .

Osteogenic Activity

This compound's ability to induce osteogenesis has been extensively studied:

  • Mesenchymal Progenitor Cells : PUR promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts. This process is mediated through the activation of the Hh signaling pathway, which contrasts with traditional bone morphogenetic proteins (BMPs) that also induce osteogenesis but via different mechanisms .
  • Combination Therapies : When combined with BMP-4, PUR can transdifferentiate other cell types such as pre-adipocytes into osteoblasts, indicating its versatility in promoting bone formation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
NeuroprotectionAttenuates brain injury in ischemic stroke; reduces apoptosis markers
NeuroprotectionEnhances synaptic protein expression; protects against hypoxic-ischemic injury
NeuroprotectionReduces OCD-like behaviors; restores neurochemical balance
OsteogenesisInduces differentiation of mesenchymal progenitor cells; activates Hh signaling
OsteogenesisTransdifferentiates pre-adipocytes into osteoblasts when combined with BMP-4

Case Studies

  • Neuroprotection in Ischemic Stroke : A study found that PUR significantly improved outcomes in rats subjected to ischemic stroke by reducing tissue loss and enhancing recovery metrics at 14 and 28 days post-injury .
  • Osteogenic Differentiation : Research indicated that treatment with PUR led to a marked increase in osteogenic markers in mesenchymal stem cells compared to controls treated with BMP-4 alone, suggesting a unique pathway for bone regeneration .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which purmorphamine activates the Hedgehog (Hh) signaling pathway?

this compound directly binds to Smoothened (Smo), a 7-transmembrane receptor in the Hh pathway, inducing conformational changes that activate downstream signaling. This activation triggers the nuclear translocation of GLI transcription factors, promoting target gene expression (e.g., Ptch1, Gli1). Competitive binding assays using BODIPY-cyclopamine in HEK293T cells confirmed Smo as the target, with this compound showing an IC50 of ~1.5 µM . Cyclopamine, an inverse agonist, reversibly inhibits this effect, validating pathway specificity .

Q. What are standard protocols for using this compound to induce osteogenic differentiation in mesenchymal stem cells?

A widely adopted protocol involves treating pluripotent C3H10T1/2 or human mesenchymal stem cells (hMSCs) with 1 µM this compound for 96–120 hours. Alkaline phosphatase (ALP) activity, a marker of osteogenesis, is quantified spectrophotometrically. Co-treatment with BMP-4 (100 ng/mL) synergistically enhances ALP activity by >90-fold in 3T3-L1 cells . RNA-seq and RT-qPCR are used to validate upregulation of osteogenic markers (e.g., RUNX2, osteocalcin) .

Q. How does this compound compare to sonic hedgehog (Shh) protein in activating Hh signaling?

this compound mimics Shh by binding Smo but avoids Shh’s limitations, such as protein instability and high cost. In Müller glial cells, 0.5 µM this compound achieved effects equivalent to 20 nM Shh-N, inducing progenitor markers (Pax6, Sox2) and photoreceptor regeneration . Dose-response assays in C3H10T1/2 cells show EC50 values of 1 µM for ALP induction, comparable to Shh .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s proliferative effects across cell types?

this compound enhances proliferation in human umbilical cord blood-derived MSCs (hUCB-MSCs) via cyclin D1/D3 upregulation but inhibits articular chondrocyte proliferation at >6 µM. Context-dependent outcomes arise from differential receptor expression (e.g., Patched-1 levels) and crosstalk with pathways like Wnt. Researchers should validate cell-type-specific Hh component expression (via Western blot/qPCR) and use pathway inhibitors (e.g., cyclopamine for Hh, DKK1 for Wnt) to isolate mechanisms .

Q. What experimental strategies optimize this compound concentration when combining with other signaling modulators?

Systematic dose matrices are critical. For example, in neural stem cells (NSCs), 1 µM this compound combined with high cell density tripled DARPP-32+ neuron yield. Synergy with BMP-4 in osteogenesis requires titration (e.g., 1 µM this compound + 100 ng/mL BMP-4). High-throughput screening (HTS) with ALP/luciferase reporters and RNA-seq can identify optimal combinatorial ratios while avoiding cytotoxicity (e.g., >20 µM reduces hMSC viability) .

Q. How can researchers validate off-target effects of this compound, particularly on Frizzled receptors?

this compound exhibits partial agonism on FZD6, complicating Hh-specific studies. To confirm target specificity:

  • Use Smo-knockout cells or siRNA-mediated Smo knockdown.
  • Employ competitive binding assays with FZD-specific ligands (e.g., Wnt5a).
  • Combine with cyclopamine to reverse Hh activation . Transcriptomic profiling (RNA-seq) after treatment can also reveal non-Hh pathway genes, such as Wnt targets .

Q. What methodologies address this compound’s solubility limitations in in vivo studies?

this compound’s low aqueous solubility (<1 mg/mL) necessitates vehicle optimization. In rodent retinal regeneration models, intraocular injections use DMSO-based stock solutions diluted to ≤0.1% DMSO in saline. For systemic delivery, nanoformulations (e.g., PEGylated liposomes) improve bioavailability. Pharmacokinetic assays (HPLC/MS) monitor tissue-specific concentrations .

Q. How should researchers design controls to account for this compound’s batch-to-batch variability?

  • Include a reference standard (e.g., commercial Smo agonists like SAG) in each experiment.
  • Validate activity via Gli-responsive luciferase reporters (e.g., in Shh-LIGHT2 cells) before primary cell assays.
  • Purity checks (HPLC, NMR) and lot-specific EC50 determinations ensure consistency .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC50/IC50.
  • ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound + cyclopamine vs. This compound alone).
  • RNA-seq data should undergo Benjamini-Hochberg correction for FDR-controlled differential expression .

Q. How can time-course experiments elucidate this compound’s temporal impact on Hh pathway activation?

  • Pulse-chase designs: Short-term treatment (e.g., 24–48 hours) followed by washout to assess sustained effects.
  • Longitudinal tracking of GLI1 nuclear translocation (immunofluorescence) or Ptch1 mRNA levels (RT-qPCR) at 12-hour intervals.
  • In osteogenesis, ALP activity peaks at 96 hours, while late markers (e.g., mineralization) require 14–21 days .

Properties

IUPAC Name

9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBHCRQFSFYWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415293
Record name Purmorphamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483367-10-8
Record name Purmorphamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483367-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purmorphamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purmorphamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PURMORPHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Purmorphamine
Reactant of Route 2
Reactant of Route 2
Purmorphamine
Reactant of Route 3
Reactant of Route 3
Purmorphamine
Reactant of Route 4
Reactant of Route 4
Purmorphamine
Reactant of Route 5
Reactant of Route 5
Purmorphamine
Reactant of Route 6
Reactant of Route 6
Purmorphamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.